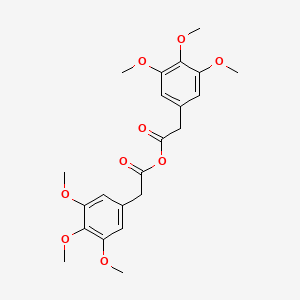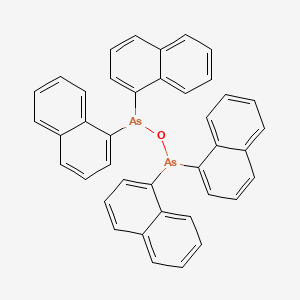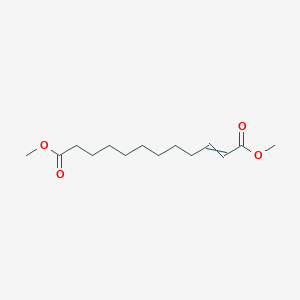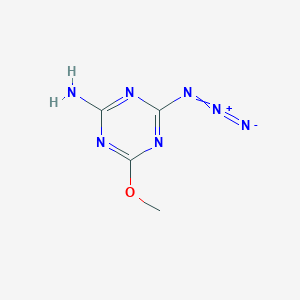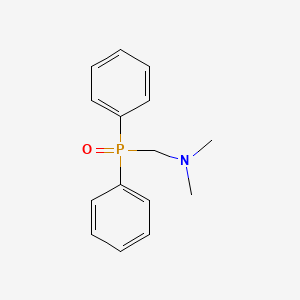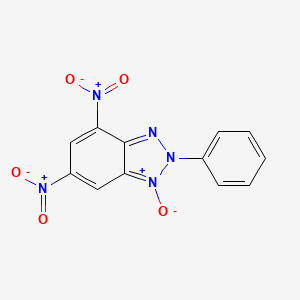
2,6-Dimethyl-3-propan-2-ylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-propan-2-ylheptan-3-ol is an organic compound with the molecular formula C12H26O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structural features, which include multiple methyl groups and a branched alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-propan-2-ylheptan-3-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,6-dimethylheptan-3-one, with an appropriate alkylating agent like isopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-3-propan-2-ylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines can be introduced using amine reagents under basic conditions.
Major Products Formed
Oxidation: 2,6-Dimethyl-3-propan-2-ylheptan-3-one or 2,6-Dimethyl-3-propan-2-ylheptanoic acid.
Reduction: 2,6-Dimethyl-3-propan-2-ylheptane.
Substitution: 2,6-Dimethyl-3-propan-2-ylheptan-3-yl chloride or 2,6-Dimethyl-3-propan-2-ylheptan-3-ylamine.
Applications De Recherche Scientifique
2,6-Dimethyl-3-propan-2-ylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-propan-2-ylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylheptan-3-ol
- 3,3-Dimethyl-2-propan-2-ylheptan-3-ol
- 2,6-Dimethyl-3-ethylheptan-3-ol
Uniqueness
2,6-Dimethyl-3-propan-2-ylheptan-3-ol is unique due to its specific branching pattern and the presence of multiple methyl groups. This structural arrangement imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, compared to its similar compounds.
Propriétés
Numéro CAS |
5340-82-9 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2,6-dimethyl-3-propan-2-ylheptan-3-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)7-8-12(13,10(3)4)11(5)6/h9-11,13H,7-8H2,1-6H3 |
Clé InChI |
DRTQXRIAUVRHPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C(C)C)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
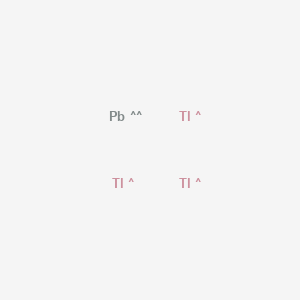
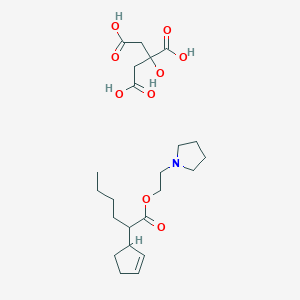

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
